Binucleine 2

Beschreibung

Overview of Aurora Kinases in Mitosis and Cytokinesis

Aurora kinases are a highly conserved family of serine/threonine kinases that are fundamental regulators of the cell cycle. dergipark.org.tr In mammals, this family includes three members: Aurora A, Aurora B, and Aurora C, while invertebrates have two, Aurora A and Aurora B. nih.gov These kinases play critical roles in ensuring the faithful segregation of genetic material and the successful division of the cell. dergipark.org.trnih.gov

Deregulated Aurora kinase activity can lead to significant errors in mitosis, including defects in centrosome function, improper spindle assembly, chromosome misalignment, and failures in cytokinesis, the final step of cell division. nih.govresearchgate.net Such mitotic abnormalities can cause genetic instability, a hallmark of many human cancers. researchgate.net

Key Roles of Aurora Kinases in Cell Division:

| Kinase | Primary Functions in Mitosis and Cytokinesis |

| Aurora A | Involved in centrosome maturation and separation, formation of the bipolar spindle, and regulation of mitotic entry. dergipark.org.tr |

| Aurora B | A key component of the chromosomal passenger complex (CPC), it is crucial for correcting microtubule-kinetochore attachments, activating the spindle assembly checkpoint, and ensuring proper chromosome segregation. dergipark.org.trmolbiolcell.org It also plays a role in the formation of the cleavage furrow during cytokinesis. nih.govdergipark.org.tr |

| Aurora C | Its functions are less understood but are thought to overlap with Aurora B, particularly during meiosis. |

Aurora B, the specific target of Binucleine 2, has a dynamic localization throughout cell division. It is found at the centromeres from prophase through metaphase and relocates to the spindle midzone during anaphase, concentrating at the equator to facilitate the final separation of daughter cells. molbiolcell.org

Significance of Small Molecule Probes in Dissecting Cellular Mechanisms

Small molecules that can rapidly and often reversibly inhibit specific proteins are invaluable tools for studying complex and dynamic cellular processes like cell division. researchgate.netnih.gov Their use offers several advantages over genetic methods, such as RNA interference (RNAi), particularly when studying processes that occur rapidly. researchgate.net

The key benefits of using small molecule probes include:

Temporal Control: They can be added at specific times to observe the immediate effects on a cellular process, allowing researchers to dissect the function of a protein at different stages. nih.govresearchgate.net

Reversibility: In many cases, the effects of a small molecule inhibitor can be reversed by washing it out, providing further control over the experimental system. nih.gov

Dose-Dependence: The activity of the probe can be tuned by varying its concentration. medchemexpress.com

Small molecule probes are instrumental in moving from studying single proteins in isolation to understanding their function within the complex network of pathways that govern cellular phenotypes. acs.org

Discovery Context of this compound as a Phenotypic Modulator

This compound was identified through a phenotypic screen designed to find small molecules that inhibit cytokinesis. nih.gov In this type of screen, libraries of chemical compounds are tested on cells to identify those that induce a specific, observable change in cell morphology or behavior—a "phenotype." acs.org

Researchers observed that treating Drosophila Kc167 cells with this compound resulted in mitotic and cytokinesis defects that were strikingly similar to the effects seen when the Aurora B kinase was depleted using RNAi. nih.gov This phenotypic similarity led to the hypothesis that this compound's cellular target was the Aurora B kinase pathway. nih.gov

Subsequent biochemical experiments confirmed this prediction, demonstrating that this compound is a potent and ATP-competitive inhibitor of Drosophila Aurora B kinase. nih.govmedchemexpress.com This discovery highlighted the utility of phenotypic screening as a powerful approach for identifying the cellular targets of novel small molecules. nih.gov Further research revealed that this compound's inhibitory action is highly specific to the Drosophila isoform of Aurora B, with minimal effect on human or Xenopus laevis Aurora B kinases. medchemexpress.com This specificity is attributed to a single amino acid residue within the kinase's active site. nih.govnih.gov

Research Findings on this compound's Effects

Studies using this compound have provided significant insights into the specific roles of Aurora B kinase activity during cytokinesis.

| Experimental Condition | Observed Effect | Conclusion | Citation |

| Addition of this compound to cells before contractile ring assembly | Prevents the formation of the contractile ring. | Aurora B kinase activity is essential for the assembly of the contractile ring. | nih.govmedchemexpress.com |

| Addition of this compound to cells after contractile ring assembly | No significant effect on the ingression (constriction) of the cleavage furrow. | Aurora B kinase activity is not required for the ingression of the cleavage furrow once it has formed. | nih.govmedchemexpress.comfigshare.com |

These findings, made possible by the precise temporal control offered by this compound, have helped to refine our understanding of the molecular events governing the final stages of cell division. nih.gov

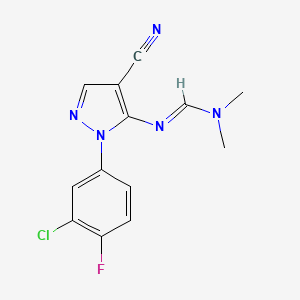

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYLHJHZOUDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Biology and Structural Activity Relationships of Binucleine 2

Synthesis and Derivatization Approaches for Binucleine 2 Analogs

The exploration of this compound's biological activity was facilitated by the synthesis of various structural analogs. nih.gov These derivatives were created to probe the structure-activity relationships and to validate the compound's mechanism of action. ontosight.ainih.gov The detailed synthetic methodologies for this compound and its derivatives have been described in the supporting materials of primary research publications. nih.govresearchgate.net The core structure, N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide, allows for systematic modifications, particularly on the substituted phenyl ring, to assess the impact of different functional groups on inhibitory potency. ontosight.ainih.gov

Structure-Activity Relationship (SAR) Studies and Potency Assessment of this compound Derivatives

Structure-activity relationship (SAR) studies have been crucial in understanding the molecular requirements for the potent inhibition of Drosophila Aurora B kinase by this compound. ontosight.ai These studies revealed a strong dependence of inhibitory activity on the substitution pattern of the phenyl ring. nih.gov

Research findings indicate that substitution at the meta position (position 3) of the phenyl ring is more critical for potency than substitution at the para position (position 4). ontosight.ai For instance, an analog with a bromine atom at the 3-position (3-Br) exhibited an IC₅₀ of 0.9 μM, whereas the corresponding 4-bromo (4-Br) analog was significantly less active, with an IC₅₀ of 20 μM. ontosight.ai This finding strongly supports the binding conformation predicted by computational docking studies, which suggest the meta substituent fits into a specific hydrophobic pocket within the kinase's active site. ontosight.ai

Analogs that demonstrated good in vitro kinase inhibition also showed corresponding efficacy in cellular assays. nih.gov this compound and its active derivatives, such as the 3-halogen and 3,4-dichloro analogs, typically have ED₅₀ values in the 5-10 μM range in Drosophila Kc₁₆₇ cells. nih.gov Conversely, analogs that were inactive in vitro, including the unsubstituted, 4-halogenated, 2,4-dichloro, and 3,5-dichloro derivatives, were also inactive in cellular assays at concentrations up to 100 μM. nih.gov

| Substituent on Phenyl Ring | IC₅₀ (μM) | Reference |

|---|---|---|

| 3-Cl, 4-F (this compound) | 0.4 | ontosight.ai |

| 3-Br | 0.9 | ontosight.ai |

| 4-Br | 20 | ontosight.ai |

| 3,4-di-Cl | Active (ED₅₀ 5-10 μM) | nih.gov |

| Unsubstituted | Inactive (up to 100 μM) | nih.gov |

| 4-halogenated | Inactive (up to 100 μM) | nih.gov |

| 2,4-di-Cl | Inactive (up to 100 μM) | nih.gov |

| 3,5-di-Cl | Inactive (up to 100 μM) | nih.gov |

Computational Modeling and Docking Studies for Ligand-Target Interactions

To elucidate the structural basis for this compound's specificity for Drosophila Aurora B kinase, computational modeling and ligand docking studies were performed. ontosight.ai These analyses provided a theoretical model of the inhibitor-kinase interaction at the atomic level. ontosight.aiorgsyn.org

As no crystal structure for Drosophila Aurora B kinase was available, a homology model was constructed. ontosight.ai This model was based on the closely related crystal structure of Xenopus laevis Aurora B. ontosight.ai A key feature of the resulting model was the incorporation of the Ile-Ala-Ser motif present in the wild-type Drosophila Aurora B kinase, which differs from the corresponding motif in other species. ontosight.ai This homology model of the active site served as the receptor for subsequent docking experiments. ontosight.ai

Using the homology model, docking studies were conducted with the software GLIDE to predict the binding conformation of this compound within the ATP-binding pocket of Drosophila Aurora B. ontosight.ai The lowest energy model revealed several key interactions responsible for the inhibitor's potency and specificity:

Hydrogen Bonding: A predicted hydrogen bond forms between the N2 atom of this compound's pyrazole (B372694) ring and the backbone amide of alanine (B10760859) 133 in the hinge region of the kinase. ontosight.ai

Hydrophobic Interactions: The aromatic substituents of this compound engage in hydrophobic interactions with the side chain of isoleucine 132. ontosight.ai

This interaction with Ile 132 appears to be the major determinant of this compound's specificity. ontosight.airesearchgate.net Other Aurora kinases, including the human homolog, possess a bulkier tyrosine residue at this position. ontosight.ai The larger size of the tyrosine side chain would sterically hinder the binding of this compound in a similar conformation, thus explaining the compound's lack of activity against non-Drosophila Aurora B kinases. ontosight.ai

Mechanistic Elucidation of Binucleine 2 Activity

Molecular Target Identification and Validation

The initial discovery and subsequent characterization of Binucleine 2 revealed its potent and specific inhibitory action on a key regulator of mitosis. nih.govflybase.orgnih.gov

Characterization as a Drosophila Aurora B Kinase Inhibitor

This compound was identified through a phenotypic screen for small molecule inhibitors of cytokinesis, the final stage of cell division. nih.gov Treatment of Drosophila Kc167 cells with this compound resulted in mitotic and cytokinesis defects that phenotypically mirrored those observed when the Aurora B kinase was depleted using RNA interference (RNAi). nih.govplos.org This observation led to the hypothesis that the Aurora B kinase pathway was the primary cellular target of this compound. nih.gov

Further in vitro kinase assays confirmed this hypothesis, demonstrating that this compound directly inhibits the activity of purified Drosophila Aurora B kinase in a dose-dependent manner. nih.govmedchemexpress.com The compound was shown to inhibit the phosphorylation of Histone H3 on Serine-10 in mitotic Drosophila cells, a known function of Aurora B. plos.orgmerckmillipore.com The strong correlation between the in vitro kinase inhibition activities of this compound and its derivatives and their observed cellular effects provided compelling evidence that Aurora B is indeed the principal target. nih.gov

Analysis of Isoform-Specificity and ATP-Competitive Inhibition

A remarkable feature of this compound is its high degree of isoform and species specificity. nih.govflybase.orgnih.gov While it potently inhibits Drosophila Aurora B, it shows no significant inhibition of Drosophila Aurora A kinase, even at high concentrations. nih.gov Furthermore, this compound has minimal effect on the human or Xenopus laevis orthologs of Aurora B kinase. nih.govmedchemexpress.com This specificity is rare among kinase inhibitors, as the ATP-binding sites of kinases are often highly conserved across isoforms and species. nih.gov

Kinetic analysis revealed that this compound acts as an ATP-competitive inhibitor of Drosophila Aurora B kinase, with a reported Ki value of 0.36 µM. medchemexpress.comcaymanchem.com This means that this compound binds to the same site on the kinase as ATP, the enzyme's natural substrate, thereby preventing the transfer of phosphate (B84403) groups to downstream targets. nih.gov Despite its relatively small size for a highly specific kinase inhibitor, it effectively blocks the enzyme's function. nih.gov

Identification of Specificity-Conferring Residues

The high isoform selectivity of this compound is attributed to a single amino acid residue within the ATP-binding pocket of the Drosophila Aurora B kinase. nih.govnih.gov Docking studies and subsequent mutational analysis identified Isoleucine 132 (Ile132) in the hinge region of the kinase as the key determinant of specificity. nih.gov

The hinge region is a critical area for determining kinase activity and inhibitor specificity. nih.gov The meta-substituent of this compound fits into a hydrophobic pocket created by the sidechain of Ile132. nih.gov When this isoleucine was mutated, the kinase became insensitive to this compound, confirming its crucial role in inhibitor binding. nih.gov This interaction, combining hydrogen bonds and hydrophobic interactions with the hinge region, is the basis for the compound's potent and specific inhibition. nih.gov

Downstream Signaling Pathway Perturbations

By specifically inhibiting Aurora B kinase, this compound has been a valuable tool for elucidating the downstream signaling pathways regulated by this enzyme during cell division. plos.orgplos.orgelifesciences.org

Modulation of Chromosomal Passenger Complex (CPC) Component Localization (e.g., INCENP)

Aurora B kinase is a core component of the Chromosomal Passenger Complex (CPC), which also includes INCENP (Inner Centromere Protein), Survivin, and Borealin. nih.govrupress.org This complex dynamically localizes to various structures throughout mitosis and cytokinesis to ensure proper chromosome segregation and cell division. plos.org

Treatment of Drosophila cells with this compound perturbs the normal localization of CPC components. plos.orgplos.org Specifically, in cells exposed to this compound, INCENP, a scaffolding protein essential for CPC function and localization, becomes dispersed in clumps on the chromosomes and fails to properly localize to the centromeres and the central spindle during mitosis. plos.orgplos.orgnih.govresearchgate.net In some cases, INCENP was observed to aggregate without co-localizing with Aurora B or DNA. plos.org This mislocalization of INCENP is a characteristic phenotype of Aurora B inhibition and highlights the kinase's critical role in directing the CPC to its correct locations. plos.orgrupress.orgbiorxiv.org

Impact on Polo Kinase Phosphorylation and Localization

Polo kinase is another crucial regulator of mitosis, and its activity is coordinated with that of Aurora B. plos.org Research using this compound has revealed a direct link between Aurora B activity and the activation of Polo kinase at specific cellular locations. plos.orgresearchgate.net

Furthermore, Aurora B activity is essential for the proper localization of Polo kinase during cytokinesis. elifesciences.orgrupress.org In this compound-treated cells, Polo kinase fails to localize correctly to the midbody, a structure critical for the final separation of daughter cells. rupress.org However, a phosphomimetic version of Polo kinase (PoloT182D), which mimics the phosphorylated state, can largely rescue this localization defect even in the presence of this compound. rupress.org This demonstrates that Aurora B-mediated phosphorylation of Polo at Threonine 182 is a key signal for its recruitment to the midbody. rupress.org Inhibition of Aurora B by this compound also leads to the loss of Polo kinase from the plus-tips of central spindle microtubules. elifesciences.org

Crosstalk with Other Mitotic Kinases (e.g., Cdk1)

While this compound is recognized for its high specificity as an inhibitor of Drosophila Aurora B kinase, its application in cellular studies has revealed a functional interplay, or crosstalk, with other key regulators of mitosis, most notably Cyclin-dependent kinase 1 (Cdk1). elifesciences.orgsdbonline.org Research indicates that this compound does not act as a general kinase inhibitor and does not directly inhibit Cdk1-dependent entry into mitosis. elifesciences.org Instead, the observed crosstalk is indirect, where the inhibition of Aurora B by this compound influences the regulatory dynamics governing Cdk1 activity and, consequently, the progression through the final stages of cell division.

Detailed investigations into the mechanisms controlling mitotic exit have utilized this compound to parse the specific roles of Aurora B and Cdk1. sdbonline.orgbiorxiv.org In experiments using Drosophila S2 cells, a model has emerged where Aurora B and Cdk1 activities are intricately linked to ensure the fidelity of chromosome segregation before the cell exits mitosis. sdbonline.org According to this model, a residual pool of active Cdk1 persists during anaphase, and its eventual inactivation is a prerequisite for mitotic exit, which includes events like chromosome decondensation and nuclear envelope reformation. nih.govnih.gov

Aurora B, localized to the spindle midzone during anaphase, appears to play a crucial role in preventing a premature exit from mitosis by maintaining Cdk1 activity. sdbonline.orgbiorxiv.org The use of this compound has been instrumental in demonstrating this relationship. In cells arrested in anaphase (for example, by treatment with the proteasome inhibitor MG132 to prevent cyclin degradation), the subsequent inhibition of Aurora B with this compound leads to an accelerated mitotic exit compared to control cells that remain arrested for an extended period. sdbonline.orgnih.gov This outcome suggests that when Aurora B is inhibited, the downstream signaling that sustains Cdk1 activity is disrupted, leading to earlier Cdk1 inactivation and exit from mitosis. sdbonline.org

This functional antagonism is further highlighted by experiments where direct inhibition of Cdk1 in anaphase-arrested cells triggers an immediate mitotic exit. sdbonline.orgbiorxiv.org The anaphase delay induced by Aurora B overexpression has also been shown to be dependent on Cdk1 activity, reinforcing the idea that Aurora B's role in timing mitotic exit is mediated through Cdk1. nih.gov This crosstalk represents a sophisticated cellular mechanism, acting as a "ruler" (Aurora B monitoring chromosome separation) and a "clock" (Cdk1 activity) to ensure that mitotic exit only occurs after the complete and accurate segregation of chromosomes. sdbonline.org

Research Findings on Mitotic Exit Regulation

The following table summarizes the qualitative outcomes of experiments investigating the interplay between Aurora B and Cdk1 in controlling the timing of mitotic exit in Drosophila S2 cells, as elucidated through the use of specific kinase inhibitors.

| Experimental Condition (in Anaphase-Arrested Cells) | Treatment Agent | Key Kinase Targeted | Observed Effect on Mitotic Exit | Implication for Crosstalk |

| Control (Proteasome Inhibition) | MG132 | Proteasome | Prolonged arrest in anaphase-like state | Baseline for comparison |

| Aurora B Inhibition | MG132 + this compound | Aurora B | Mitotic exit resumed significantly earlier than control | Aurora B activity is required to maintain the anaphase state, likely by sustaining Cdk1 activity. |

| Cdk1 Inhibition | MG132 + RO-3306 | Cdk1 | Immediate chromosome decondensation and mitotic exit | Direct Cdk1 inactivation is sufficient to override the anaphase arrest and trigger mitotic exit. |

This interactive table summarizes findings from studies where cells were first arrested in an anaphase-like state with the proteasome inhibitor MG132. Subsequent treatment with either this compound or a direct Cdk1 inhibitor revealed the distinct but interconnected roles of Aurora B and Cdk1 in governing the final stages of mitosis. sdbonline.orgbiorxiv.orgnih.gov

Cellular and Subcellular Phenotypes Induced by Binucleine 2

Effects on Cell Cycle Progression and Mitotic Fidelity

Treatment of Drosophila cells with Binucleine 2 leads to pronounced defects in cell cycle progression, particularly during mitosis and cytokinesis. nih.govmedchemexpress.com The compound does not function as a general kinase inhibitor or prevent the entry of cells into mitosis. merckmillipore.com

This compound induces a range of mitotic defects in Drosophila Kc167 cells. nih.govmedchemexpress.com These cells often fail to properly condense their chromosomes. uchicago.edu Furthermore, inhibition of Aurora B by this compound has been shown to affect the phosphorylation of key mitotic proteins. For instance, treatment of Drosophila neuroblasts with this compound resulted in the dispersion of Inner Centromere Protein (INCENP) in clumps on chromosome arms and undetectable levels of phosphorylated Histone H3 at serine 10 (H3S10ph), a known substrate of Aurora B. plos.org This indicates a disruption of the chromosomal passenger complex (CPC) function, which is crucial for proper chromosome segregation. nih.govplos.org In some cases, treatment in early anaphase can lead to a rapid exit from mitosis. uchicago.edu

The most prominent effect of this compound is the disruption of cytokinesis, the final stage of cell division. nih.govmedchemexpress.com This often results in the formation of large, multinucleated cells, a phenotype that led to its name. uchicago.eduplos.org Specifically, Aurora B kinase activity is essential for the assembly of the contractile ring, and the addition of this compound to cells before this process has commenced prevents its formation. nih.govmedchemexpress.combiorxiv.org This leads to a failure of the cell to divide, resulting in a binucleate or multinucleate state. nih.govuchicago.edu Interestingly, if this compound is added after the contractile ring has already assembled, the ring can still ingress, suggesting that Aurora B's kinase activity is not required for the constriction process itself but for the initial assembly. nih.govmedchemexpress.com

Induction of Mitotic Defects

Spatiotemporal Dynamics of Subcellular Structures

This compound's inhibition of Aurora B kinase activity directly impacts the organization and dynamics of several key subcellular structures involved in cell division.

As mentioned, this compound has a profound effect on the contractile ring. Its primary role in cytokinesis appears to be in the assembly phase of this actin-myosin structure. nih.govmedchemexpress.com Studies using this compound have demonstrated that Aurora B kinase activity is a prerequisite for the formation of the contractile ring. nih.govmedchemexpress.com When cells are treated with this compound prior to anaphase, they fail to assemble a functional contractile ring. nih.govmedchemexpress.com However, the compound does not inhibit the ingression of an already formed contractile ring, suggesting a temporal-specific requirement for Aurora B's kinase function. nih.govmedchemexpress.com This has led to the proposal that the Aurora B complex may have other non-catalytic, structural roles during the constriction phase of cytokinesis. nih.gov

Aurora B kinase, the target of this compound, plays a critical role in the formation of the spindle midzone, a structure composed of interdigitating microtubules that is essential for the completion of cytokinesis. nih.gov Inhibition of Aurora B with this compound disrupts the proper organization of the spindle midzone. rupress.orgnih.gov For example, treatment with this compound can lead to stunted and splayed spindles. nih.gov It has also been shown to specifically affect the formation of astral microtubules. nih.gov This disruption of microtubule organization can, in turn, affect the localization of other proteins. For instance, the proper localization of Reticulon-like 1 (Rtnl1), an endoplasmic reticulum shaping protein, to the spindle poles during mitosis is dependent on astral microtubule dynamics and is disrupted by this compound. nih.gov Furthermore, this compound treatment prevents the localization of phosphorylated Polo-like kinase 1 (Plk1) to the midbody, a key step for successful cytokinesis. rupress.orgresearchgate.net

The cellular and subcellular phenotypes induced by this compound have been found to be remarkably similar to those observed following the genetic depletion of Aurora B using RNA interference (RNAi). nih.govplos.org In Drosophila Kc167 cells, both this compound treatment and Aurora B RNAi result in mitotic and cytokinesis defects. nih.gov A detailed comparison revealed that the perturbation of the localization or expression of 14 out of 15 cellular markers was identical between the two methods, strongly suggesting that this compound's primary target is indeed the Aurora B pathway. plos.orgresearchgate.net

One notable difference observed was in the localization of the chromosomal passenger protein INCENP. plos.org While Aurora B RNAi led to INCENP localizing to the chromosome arms during prometaphase, treatment with this compound caused INCENP to aggregate without clear co-localization with DNA or Aurora B. plos.org This difference may be attributable to the different mechanisms of action; RNAi leads to the depletion of the entire protein, whereas a small molecule inhibitor like this compound directly inhibits the kinase activity of the existing protein. plos.org

Methodological Approaches in Binucleine 2 Research

High-Throughput Phenotypic Screening Methodologies

Binucleine 2 was identified through a high-throughput phenotypic screen designed to discover small molecule inhibitors of cytokinesis. nih.govwiley-vch.de This chemical genetics approach was conducted in parallel with a genome-wide RNA interference (RNAi) screen to identify not only chemical inhibitors but also their potential protein targets. wiley-vch.denih.gov The screening process utilized cultured Drosophila Kc167 cells, which are highly suitable for such assays due to their amenability to RNAi and automated microscopy. nih.govharvard.edu

Table 1: Summary of the High-Throughput Phenotypic Screen for Cytokinesis Inhibitors

| Parameter | Description |

|---|---|

| Cell Line | Drosophila Kc167 cells. nih.govnih.gov |

| Screening Format | 384-well optical-bottom plates. harvard.edu |

| Compound Library Size | >51,000 small molecules. wiley-vch.de |

| Parallel Screen | Genome-wide RNAi screen targeting >90% of the annotated Drosophila genome. wiley-vch.de |

| Primary Phenotype | Increased frequency of binucleate cells, indicative of cytokinesis failure. wiley-vch.deharvard.edu |

| Detection Method | Automated fluorescence microscopy and image analysis. harvard.edu |

Advanced Imaging Techniques for Cellular Process Monitoring

Advanced imaging techniques have been fundamental in elucidating the specific cellular effects of this compound. These methods allow for high-resolution, dynamic visualization of the compound's impact on mitosis and cytokinesis.

Live-Cell Imaging: This technique has been instrumental in determining the temporal requirements for Aurora B kinase activity during cell division. nih.gov By adding this compound to cells expressing fluorescently-tagged proteins like GFP-Aurora B or the contractile ring marker Anillin-GFP, researchers could observe the immediate effects of kinase inhibition. nih.gov These experiments demonstrated that while Aurora B activity is essential for the assembly of the contractile ring, it is not required for the subsequent ingression of the cleavage furrow once the ring has formed. nih.govmedchemexpress.com Live imaging also confirmed that this compound-treated cells fail to complete cytokinesis. rupress.org Furthermore, live-cell studies using a Förster resonance energy transfer (FRET)-based sensor for Aurora kinase activity revealed that the midzone phosphorylation gradient is disrupted by Aurora A kinase inhibition, a phenotype that could be further analyzed in the context of Aurora B's role using this compound. uchicago.edu

Immunofluorescence: Immunofluorescence microscopy has been a cornerstone for comparing the phenotype of this compound treatment with the phenotype of genetic depletion (RNAi) of specific proteins. nih.gov Researchers fixed and stained cells treated with this compound or cells depleted of Aurora B and other pathway components with antibodies against key cellular structures and proteins, such as α-tubulin, actin, Anillin, and Lamin. nih.govresearchgate.net The striking similarity between the phenotypes—large, often binucleate cells—provided strong evidence that this compound's target was within the Aurora B pathway. nih.govharvard.edu This technique was also used to examine the localization of specific proteins post-treatment, showing, for instance, that this compound abrogated the signal of phosphorylated Polo kinase at the midbody and affected the localization of the chromosomal passenger protein INCENP. nih.govrupress.org In Drosophila oocytes, immunofluorescence was used to monitor spindle assembly and the localization of proteins like tubulin and INCENP after treatment with this compound, confirming that continuous Aurora B activity is needed to maintain the meiotic spindle. biorxiv.org

Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy enables high-resolution imaging of fluorescent molecules near the cell cortex where the coverslip makes contact, making it ideal for studying the assembly of the contractile ring and the dynamics of microtubule plus-tips. uchicago.edubiorxiv.org Using TIRF, studies showed that key cytokinesis regulators, including centralspindlin and Polo kinase, localize to and track astral microtubule plus-tips. biorxiv.orgelifesciences.orgelifesciences.org Wash-in experiments using this compound during TIRF imaging revealed a rapid loss of Polo kinase and the motor protein Dm MKLP1 from these microtubule tips, demonstrating that Aurora B kinase activity is required for the assembly of these critical signaling hubs. biorxiv.orgelifesciences.orgelifesciences.org TIRF was also employed to visualize myosin dynamics and show that this compound treatment leads to cytokinesis failure with prevalent large cells. uchicago.edu Additionally, in vitro TIRF assays have been used to study the binding of purified kinetochore proteins to microtubules, a process regulated by Aurora B kinase, which can be acutely inhibited by this compound. molbiolcell.org

Biochemical and Biophysical Assays for Kinase Activity and Protein-Protein Interactions

Biochemical and biophysical methods have been crucial for validating Aurora B as the direct target of this compound and for dissecting the molecular consequences of its inhibition.

Kinase Activity Assays: In vitro kinase assays were performed to directly measure the inhibitory effect of this compound on its target. nih.gov These assays confirmed that this compound is a potent, ATP-competitive inhibitor of Drosophila Aurora B kinase, with a reported Ki (inhibition constant) of 0.36 µM. nih.govmedchemexpress.commedchemexpress.com The isoform-specificity of the compound is a key finding; assays showed that this compound has minimal inhibitory activity against human or Xenopus laevis Aurora B kinases, even at high concentrations. medchemexpress.com This specificity is attributed to a single isoleucine residue present in the ATP-binding pocket of Drosophila Aurora B, which is not conserved in its human counterpart. acs.orgacs.org Further cellular assays quantified the effect of this compound on downstream phosphorylation events. For example, treatment of Drosophila cells with this compound led to a time- and concentration-dependent decrease in the phosphorylation of Histone H3, a known substrate of Aurora B. nih.gov

Table 2: Biochemical Profile of this compound

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Primary Target | Drosophila Aurora B kinase | nih.govmedchemexpress.comnih.gov |

| Mechanism of Action | ATP-competitive inhibitor | medchemexpress.commedchemexpress.com |

| Inhibition Constant (Ki) | 0.36 µM | medchemexpress.commedchemexpress.com |

| In Vitro IC50 | ~1 µM | nih.gov |

| Cellular ED50 | 5-10 µM | nih.gov |

| Specificity | Highly specific for Drosophila Aurora B; minimal inhibition of human or X. laevis Aurora B. | medchemexpress.com |

Protein-Protein Interaction Assays: this compound serves as a chemical probe to investigate protein-protein interactions that are dependent on Aurora B phosphorylation. By inhibiting the kinase, researchers can observe the disruption of specific protein complexes. For example, the recruitment of spindle assembly checkpoint (SAC) proteins to the kinetochore is a highly regulated process. The use of this compound in live-cell assays demonstrated that Aurora B activity is required for the robust localization of the checkpoint protein Bub3 to unattached kinetochores, suggesting that the kinase regulates the interaction between Bub3 and the kinetochore protein Spc105. molbiolcell.org Similarly, inhibiting Aurora B with this compound disrupts the localization of the entire Chromosome Passenger Complex (CPC) and its interaction with other proteins required for spindle assembly in oocytes. biorxiv.orgbiorxiv.org The compound's application in TIRF microscopy experiments also showed that Aurora B activity is upstream of the assembly of centralspindlin and Polo kinase at microtubule plus-tips, indicating a role in regulating the interactions that form these signaling complexes. biorxiv.orgelifesciences.org

Utilization of Drosophila as a Model System for Chemical Genetics

The fruit fly, Drosophila melanogaster, has been an invaluable model organism in the research surrounding this compound, exemplifying the power of chemical genetics.

The initial discovery of this compound was made possible by using cultured Drosophila S2 and Kc167 cells. nih.govnih.govjove.com These cell lines are particularly well-suited for high-throughput screening because they readily take up double-stranded RNA (dsRNA) from the culture medium, allowing for efficient and scalable genome-wide RNAi screens without triggering an interferon response, which is a problem in mammalian cells. nih.gov This enabled the parallel chemical and genetic screens that successfully linked the this compound-induced phenotype to the depletion of Aurora B kinase. wiley-vch.denih.gov

A crucial aspect of this compound is its remarkable specificity for the Drosophila form of Aurora B kinase, with little to no activity against the human ortholog. nih.govnih.gov This makes it an exceptionally precise tool for studying Aurora B function specifically within this model organism, avoiding the off-target effects that might complicate studies with less specific inhibitors. nih.gov The conservation of the fundamental mechanisms of cytokinesis between flies and humans means that insights gained from using this compound in Drosophila are often relevant to understanding human cell division. nih.gov

Beyond cell culture, this compound has been used to probe the function of Aurora B in the context of a whole organism, particularly in studies of Drosophila oocyte development and meiosis. biorxiv.orgbiorxiv.orgbiorxiv.org Researchers have applied the inhibitor to ex vivo cultured ovaries to investigate the role of Aurora B in maintaining meiotic spindle integrity and regulating chromosome segregation, processes that were previously difficult to study with temporal control. biorxiv.orgbiorxiv.org This demonstrates the compound's utility in dissecting the role of the CPC during development in an important model system. nih.gov

Future Directions and Research Opportunities for Binucleine 2 Studies

Exploration of Binucleine 2 as a Tool to Uncover Novel Aspects of Cytokinesis

This compound's high temporal resolution and specificity for Drosophila Aurora B provide a unique opportunity to dissect the precise timing and requirements of Aurora B activity during the final stages of cell division. nih.gov A pivotal study has already utilized this compound to reveal that while Aurora B kinase activity is essential for the assembly of the contractile ring, it is surprisingly not required for the subsequent ingression of the cleavage furrow. nih.govmedchemexpress.com This finding challenges previous assumptions and suggests that Aurora B may have non-catalytic roles or that its activity is only necessary up to a certain point in cytokinesis.

Future research can build upon this discovery by using this compound to investigate other discrete steps in cytokinesis. For instance, its rapid action can be employed to determine the exact window in which Aurora B activity is required for the recruitment of other essential cytokinetic proteins to the midzone and contractile ring. nih.gov By adding and washing out the inhibitor at precise time points during live-cell imaging, researchers can create a detailed temporal map of Aurora B's functional contributions.

Furthermore, this compound can be instrumental in identifying novel substrates of Aurora B that are specific to cytokinesis. By comparing the phosphoproteomes of cells treated with this compound at different stages of cytokinesis, researchers can identify proteins whose phosphorylation status is directly dependent on Aurora B activity. This approach could uncover previously unknown players in the complex machinery that governs the separation of daughter cells. The use of chemical-genetic screens in combination with this compound could also help to identify genes that genetically interact with the Aurora B pathway during cytokinesis. researchgate.netplos.org

Detailed Investigation of Allosteric Regulation Mechanisms by this compound

The regulation of kinase activity is a complex process that often involves allosteric mechanisms, where binding at one site on a protein affects its activity at another site. Recent studies have revealed that the activation of Aurora B is a multi-step allosteric process involving its interaction with the IN-box of the INCENP protein and subsequent autophosphorylation. elifesciences.orgbiorxiv.org This intricate regulation ensures that the kinase is active only at the appropriate time and place.

This compound can serve as a powerful probe to further dissect these allosteric regulatory networks. Research has shown that Aurora B-dependent phosphorylation of Polo kinase is a key event in cytokinesis. rupress.org Specifically, Aurora B phosphorylates Polo kinase, which in turn regulates the interaction between Polo and the microtubule-associated protein Map205, a process critical for proper midbody formation. rupress.orgresearchgate.net The use of this compound has been instrumental in demonstrating that the localization of phosphorylated Polo kinase at the midbody is dependent on Aurora B activity. rupress.orgresearchgate.net

Future studies could employ this compound in combination with structural biology techniques, such as cryo-electron microscopy, to visualize how the inhibition of Aurora B's catalytic activity affects the conformation of the entire chromosomal passenger complex (CPC), which includes Aurora B, INCENP, Survivin, and Borealin. nih.govnih.gov This could provide insights into how the catalytic state of Aurora B allosterically influences the scaffolding and localization functions of the other CPC components. Additionally, exploring how this compound affects the interaction of the CPC with other regulatory proteins will be crucial to fully understand the allosteric control of cytokinesis.

Comparative Analysis with Other Specific Kinase Inhibitors in Drosophila

The specificity of a chemical inhibitor is paramount for its utility as a research tool. This compound exhibits remarkable isoform and species specificity, potently inhibiting Drosophila Aurora B while showing minimal activity against Drosophila Aurora A and human or Xenopus laevis Aurora B kinases. nih.govmedchemexpress.com This high degree of specificity sets it apart from many other kinase inhibitors, which are often promiscuous and can have off-target effects that confound the interpretation of experimental results. nih.gov

A comparative analysis of this compound with other kinase inhibitors used in Drosophila research would be highly valuable. For example, comparing the cellular phenotypes induced by this compound with those caused by inhibitors of other key mitotic kinases, such as Polo kinase (e.g., BI 2536), can help to delineate the distinct and overlapping functions of these enzymes. elifesciences.org Such studies can reveal how different signaling pathways are coordinated to ensure the fidelity of cell division.

Furthermore, comparing the effects of this compound with those of broader-spectrum kinase inhibitors could highlight the specific contributions of Aurora B to various cellular processes. For instance, studies have used libraries of kinase inhibitors to investigate signaling pathways that regulate lifespan in Drosophila. plos.orgnih.gov A focused comparison of the effects of this compound with inhibitors of pathways like the Target of Rapamycin (TOR) and phosphatidylinositol 3-kinase (PI3K) could reveal potential crosstalk between cell division and organismal aging. researchgate.netmdpi.com

| Inhibitor | Target Kinase(s) | Organism Specificity | Key Research Application in Drosophila | Reference |

| This compound | Aurora B | Drosophila | Dissecting the temporal requirements of Aurora B in cytokinesis. | nih.govmedchemexpress.com |

| BI 2536 | Polo-like kinase 1 (Plk1) | Broad (human, Drosophila) | Investigating the roles of Polo kinase in mitosis and cytokinesis. | elifesciences.org |

| Rapamycin | TOR (Target of Rapamycin) | Broad | Studying the role of the TOR pathway in growth, and aging. | researchgate.netmdpi.com |

| LY294002 | PI3K (Phosphatidylinositol 3-kinase) | Broad | Probing the functions of the PI3K signaling pathway. | mdpi.com |

Elucidating Unanswered Questions in Aurora B Kinase Pathway Regulation

Despite significant progress, many questions regarding the regulation of the Aurora B kinase pathway remain unanswered. This compound provides a unique tool to address some of these outstanding issues.

One major area of investigation is how the activity of Aurora B is regulated by mechanical tension at the kinetochore. bohrium.com The CPC is a key component of the error correction machinery that ensures that chromosomes are properly attached to the mitotic spindle. It is thought that tension generated by correct bipolar attachment silences Aurora B activity, but the precise mechanism remains elusive. bohrium.com While this compound inhibits catalytic activity, it could be used in conjunction with tension-sensing FRET probes to investigate how the structural components of the CPC respond to changes in tension, independent of phosphorylation.

Another unresolved question is the full repertoire of Aurora B substrates. nih.govmolbiolcell.org While several substrates have been identified, a comprehensive understanding of the proteins phosphorylated by Aurora B throughout mitosis and cytokinesis is lacking. Phosphoproteomic studies using cells treated with this compound at different cell cycle stages can provide a more complete list of its targets. molbiolcell.org

Finally, the interplay between Aurora B and protein phosphatases is a critical but underexplored area of research. sdbonline.orgbiorxiv.org The phosphorylation status of any protein is determined by the balance of kinase and phosphatase activity. Identifying the specific phosphatases that counteract Aurora B at different subcellular locations and at different times will be essential for a complete understanding of its regulation. This compound can be used to "trap" substrates in their phosphorylated state, facilitating the identification of the phosphatases that normally dephosphorylate them.

Q & A

Q. What experimental models are most appropriate for studying this compound’s cellular effects?

- Methodological Answer : Drosophila S2 cells are optimal due to conserved Aurora B function and compatibility with RNAi validation. For mammalian systems, use cell lines with overexpressed Drosophila Aurora B to assess cross-species activity. Include viability assays (e.g., propidium iodide staining) to distinguish cytostatic vs. cytotoxic effects .

Q. How can researchers confirm target engagement of this compound in live cells?

- Methodological Answer : Employ fluorescently tagged this compound derivatives (e.g., FITC conjugates) to visualize intracellular distribution via confocal microscopy. Validate binding specificity using competitive assays with unlabeled this compound or Aurora B mutants (e.g., Ile132Ser) .

Advanced Research Questions

Q. How should researchers resolve contradictions between this compound’s phenotypic outcomes and RNAi-mediated Aurora B depletion?

- Methodological Answer : Perform time-course experiments to differentiate acute vs. chronic inhibition. RNAi may deplete Aurora B entirely, while this compound’s reversible inhibition allows transient functional studies. Combine transcriptomic profiling (e.g., RNA-seq) to identify compensatory pathways activated in RNAi but not chemical inhibition .

- Example Contradiction : this compound does not disrupt early spindle formation, whereas Aurora B RNAi causes severe mitotic arrest, suggesting temporal or functional nuances in kinase activity .

Q. What strategies can elucidate this compound’s isoform specificity across divergent species?

- Methodological Answer : Use homology modeling and molecular docking to compare Aurora B kinase active sites (e.g., Drosophila vs. human). Test this compound in chimeric kinase constructs to identify critical residues (e.g., substitution of Ser134 in human Aurora B with Ile132). Pair with activity assays (e.g., ATPase inhibition) .

Q. How can researchers integrate this compound with orthogonal methods (e.g., CRISPR/Cas9) for functional genomics?

- Methodological Answer : Design combinatorial screens where this compound is applied to CRISPR-edited cell lines lacking Aurora B or its interactors. Use high-content imaging to quantify synthetic lethality or rescue phenotypes. Cross-reference with existing RNAi datasets to identify conserved pathways .

Q. What analytical frameworks are suitable for interpreting dose-response variability in this compound studies?

- Methodological Answer : Apply pharmacodynamic modeling to account for cell-cycle heterogeneity. Use single-cell RNA sequencing to correlate this compound concentration with mitotic phase-specific gene expression. Normalize data using internal controls (e.g., non-mitotic cells) .

Methodological Considerations from Evidence

- Experimental Reproducibility : Document synthesis protocols for this compound derivatives (e.g., purity ≥95% via HPLC) and storage conditions (e.g., -80°C in DMSO) to ensure batch consistency .

- Data Contradiction Analysis : Adopt frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to iteratively refine hypotheses when discrepancies arise between chemical and genetic inhibition .

- Literature Synthesis : Use Boolean search strategies (e.g., "this compound" AND "Aurora kinase" NOT "cancer") in databases like PubMed to avoid biased sampling .

Key Research Gaps Identified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.